
3-(1,3-Dioxoisoindolin-2-yl)-2-oxopropyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1,3-Dioxoisoindolin-2-yl)-2-oxopropyl acetate is a chemical compound characterized by the presence of an isoindoline nucleus and carbonyl groups at positions 1 and 3
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-Dioxoisoindolin-2-yl)-2-oxopropyl acetate typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative. This reaction leads to the formation of the N-isoindoline-1,3-dione scaffold . Another approach involves the use of acetic acid, glycine, phthalic anhydride, and triethylamine in toluene as a solvent .
Industrial Production Methods
Industrial production methods for this compound often utilize transition-metal-catalyzed reactions and organocatalytic methods. These techniques offer robust and efficient pathways for the construction of complex heterocyclic structures .
Analyse Chemischer Reaktionen
Types of Reactions
3-(1,3-Dioxoisoindolin-2-yl)-2-oxopropyl acetate undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include acetic acid, glycine, phthalic anhydride, and triethylamine . The reactions are typically carried out in solvents such as toluene under controlled temperature and pressure conditions.
Major Products Formed
The major products formed from these reactions include various substituted N-isoindoline-1,3-diones, which have diverse applications in pharmaceuticals and materials science .
Wissenschaftliche Forschungsanwendungen
3-(1,3-Dioxoisoindolin-2-yl)-2-oxopropyl acetate has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of 3-(1,3-Dioxoisoindolin-2-yl)-2-oxopropyl acetate involves its interaction with specific molecular targets and pathways. For example, it has been shown to exhibit anticancer activity by inhibiting the epidermal growth factor receptor (EGFR) and inducing apoptosis in cancer cells . The compound’s antioxidant activity is attributed to its ability to scavenge free radicals and reduce oxidative stress .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(1,3-Dioxoisoindolin-2-yl)-3-aryl urea analogs: These compounds have similar structural features and exhibit anticancer and antioxidant activities.
Phthalimide derivatives: These compounds share the isoindoline nucleus and are used in various pharmaceutical and industrial applications.
Uniqueness
3-(1,3-Dioxoisoindolin-2-yl)-2-oxopropyl acetate is unique due to its specific substitution pattern and the presence of the acetate group, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
35750-05-1 |
|---|---|
Molekularformel |
C13H11NO5 |
Molekulargewicht |
261.23 g/mol |
IUPAC-Name |
[3-(1,3-dioxoisoindol-2-yl)-2-oxopropyl] acetate |
InChI |
InChI=1S/C13H11NO5/c1-8(15)19-7-9(16)6-14-12(17)10-4-2-3-5-11(10)13(14)18/h2-5H,6-7H2,1H3 |
InChI-Schlüssel |
VNKCOUFSRAYCHL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OCC(=O)CN1C(=O)C2=CC=CC=C2C1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



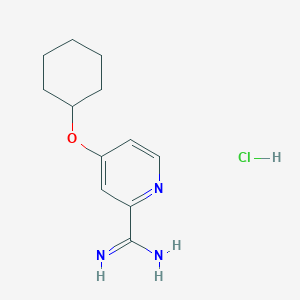
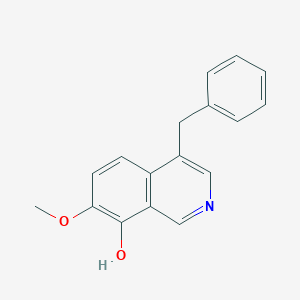

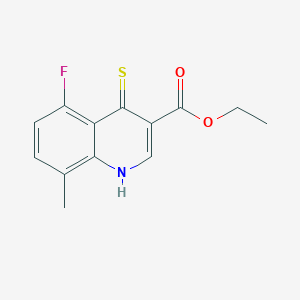
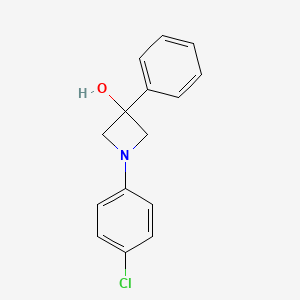
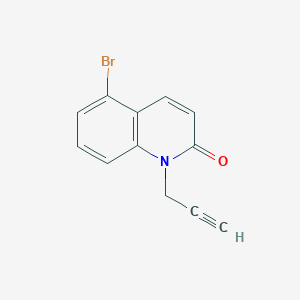
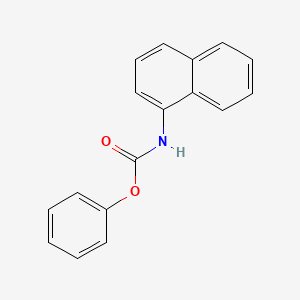

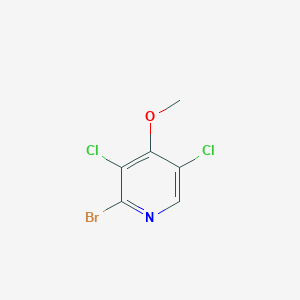
![2-[(3,6-Dichloropyridazin-4-yl)amino]-3-methylbutanoic acid](/img/structure/B11857116.png)



